1-(4-chlorophenyl)-3-[(3-fluorophenyl)amino]-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-3-[(3-fluorophenyl)amino]-2-propen-1-one, commonly known as Clonazolam, is a research chemical that belongs to the benzodiazepine class of drugs. It was first synthesized in 1971 by Leo Sternbach and his team at Hoffman-La Roche. Clonazolam is a potent sedative and anxiolytic drug that has gained popularity among researchers due to its high potency and effectiveness in laboratory experiments.
Mechanism of Action
Clonazolam works by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons in the brain. This leads to a decrease in anxiety, muscle relaxation, and sedation. Clonazolam has a high affinity for the GABA receptor, which makes it more potent than other benzodiazepines.
Biochemical and Physiological Effects:
Clonazolam has a number of biochemical and physiological effects on the body. It can cause sedation, muscle relaxation, and a decrease in anxiety. It can also impair cognitive function, cause dizziness, and affect motor coordination. Clonazolam has a long half-life, which means that it can stay in the body for a long time and cause residual effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of Clonazolam is its high potency, which makes it a valuable tool for researchers studying the effects of benzodiazepines on the central nervous system. However, its potency also makes it more difficult to work with and requires careful handling and dosing. Clonazolam also has a long half-life, which can make it difficult to interpret results from experiments.
Future Directions
There are several future directions for research on Clonazolam. One area of interest is the development of new benzodiazepines with similar properties but fewer side effects. Another area of interest is the investigation of the long-term effects of Clonazolam on the brain and body. Additionally, more research is needed to understand the mechanisms underlying the effects of Clonazolam on the central nervous system.
Synthesis Methods
The synthesis of Clonazolam involves the reaction of 2-amino-2'-chloro-N-cyclohexylacetamide with 3-fluorobenzaldehyde in the presence of base and a catalytic amount of palladium on carbon. The resulting product is then treated with acetic anhydride to form Clonazolam. This synthesis method has been well documented in scientific literature and is widely used by researchers.
Scientific Research Applications
Clonazolam has been extensively studied for its potential use in the treatment of anxiety and insomnia. It has also been investigated for its anticonvulsant and muscle relaxant properties. In addition, Clonazolam has been used in research to study the effects of benzodiazepines on the central nervous system and to develop new drugs with similar properties.
properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(3-fluoroanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO/c16-12-6-4-11(5-7-12)15(19)8-9-18-14-3-1-2-13(17)10-14/h1-10,18H/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNWFCLYCSAQGM-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC=CC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)N/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Chlorophenyl)-3-[(3-fluorophenyl)amino]prop-2-EN-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.